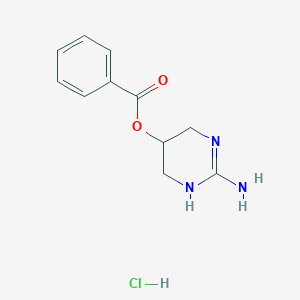

5-Benzoyl-2-iminohexahydropyrimidine

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2-amino-1,4,5,6-tetrahydropyrimidin-5-yl) benzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2.ClH/c12-11-13-6-9(7-14-11)16-10(15)8-4-2-1-3-5-8;/h1-5,9H,6-7H2,(H3,12,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUZJSWCFJNUVDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN=C(N1)N)OC(=O)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80173302 | |

| Record name | HM 197 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19623-16-6 | |

| Record name | HM 197 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019623166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HM 197 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,5,6-HEXAHYDRO-2-IMINO-5-PYRIMIDINYL BENZOATE HYDROCHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations for 5 Benzoyl 2 Iminohexahydropyrimidine and Its Derivatives

Foundational Synthetic Approaches for Hexahydropyrimidine (B1621009) Ring Systems

The construction of the hexahydropyrimidine core is achievable through several synthetic routes, primarily involving the formation of new carbon-nitrogen bonds to close the six-membered ring. These methods can be broadly categorized into multicomponent reactions, targeted cyclizations, and one-pot procedures.

Multicomponent Reaction Strategies for 5-Benzoyl-2-iminohexahydropyrimidine Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants, are highly efficient for building molecular complexity. scispace.com For the synthesis of this compound, a Biginelli-type or related MCR is a highly plausible and convergent approach.

A general strategy would involve the condensation of a β-keto ester or a 1,3-diketone bearing a benzoyl group, an aldehyde, and a guanidine (B92328) salt. The key starting material is a 1,3-dicarbonyl compound containing the required benzoyl moiety, for instance, benzoylacetone (B1666692) or ethyl benzoylacetate. Guanidine hydrochloride or carbonate can serve as the three-atom component providing the N-C-N backbone of the pyrimidine (B1678525) ring, which ultimately forms the 2-imino functionality.

The reaction mechanism typically proceeds through the initial formation of an acylimine intermediate from the aldehyde and guanidine, followed by the Michael addition of the enolate derived from the benzoyl-containing 1,3-dicarbonyl compound. Subsequent cyclization and dehydration yield the dihydropyrimidine (B8664642), which can then be reduced to the target hexahydropyrimidine. In some MCRs involving specific binucleophiles like 2-aminobenzimidazole (B67599) with arylglyoxals and 1,3-cyclohexanedione, the reaction proceeds via kinetically controlled intermediates. scispace.com

Table 1: Representative Multicomponent Reaction for Substituted Pyrimidine Synthesis

| Component 1 (β-Dicarbonyl) | Component 2 (Aldehyde) | Component 3 (Nitrogen Source) | Potential Product Scaffold |

| Ethyl Benzoylacetate | Formaldehyde | Guanidine | 5-Benzoyl-4-ethoxycarbonyl-2-imino-hexahydropyrimidine derivative |

| Benzoylacetone | Benzaldehyde | Urea (B33335) | 5-Benzoyl-4-methyl-6-phenyl-dihydropyrimidin-2(1H)-one |

| Dibenzoylmethane | Acetaldehyde | Thiourea (B124793) | 5-Benzoyl-4-phenyl-6-methyl-dihydropyrimidine-2(1H)-thione |

This table illustrates potential combinations of reactants in a multicomponent setting to generate diverse pyrimidine-based structures related to the target compound.

Targeted Cyclization Reactions for Core Scaffold Formation

Stepwise synthesis involving targeted cyclization offers a more controlled, albeit often longer, route to the hexahydropyrimidine scaffold. These methods typically involve the synthesis of an open-chain precursor containing all the necessary atoms, followed by an intramolecular ring-closing reaction. mdpi.com

One such approach could begin with the synthesis of a 1,3-diamino compound. For instance, the Michael addition of an amine to an α,β-unsaturated ketone (e.g., benzalacetophenone) followed by reduction of the ketone and a subsequent reductive amination could yield a substituted propane-1,3-diamine. This diamine can then be treated with a reagent that provides the C2 carbon of the pyrimidine ring, such as cyanogen (B1215507) bromide or a thiourea derivative, to induce cyclization into the 2-iminohexahydropyrimidine ring.

Alternatively, a Mannich-type reaction can be employed to synthesize hexahydropyrimidine derivatives. ukm.my This involves the reaction of a compound with an active hydrogen (like a β-keto compound), an aldehyde, and an amine or ammonia (B1221849) derivative. For the target molecule, a reaction between a benzoyl-substituted precursor, formaldehyde, and guanidine could be envisioned. The strategy of cyclization is fundamental in heterocyclic synthesis, where a nucleophile attacks an electrophilic center within the same molecule to form a stable ring, often promoted by acid or base catalysis. youtube.comyoutube.com

One-Pot Synthetic Procedures and Atom Economy Considerations

One-pot syntheses, which involve multiple reaction steps being carried out in the same reaction vessel without isolation of intermediates, are highly desirable for their efficiency, reduced solvent waste, and improved yields. nih.govnih.gov The MCRs discussed in section 2.1.1 are inherently one-pot procedures.

Another conceptual one-pot approach could involve the initial formation of the 2-iminohexahydropyrimidine ring from simpler, non-benzoylated precursors. For example, a multicomponent reaction of ethyl acetoacetate, formaldehyde, and guanidine would yield a 5-ethoxycarbonyl-2-iminohexahydropyrimidine derivative. This could then, in the same pot, undergo a Friedel-Crafts acylation with benzoyl chloride and a suitable Lewis acid, or a Claisen condensation with a benzoate (B1203000) ester, to introduce the benzoyl group at the C5 position.

Such procedures significantly improve the atom economy by minimizing the number of purification steps and reducing the generation of chemical waste. The development of one-pot methods is a key area of green chemistry, and its application to the synthesis of complex molecules like this compound is a critical consideration for sustainable chemical manufacturing. beilstein-journals.org

Catalytic Systems in the Synthesis of this compound

Catalysis is pivotal in modern organic synthesis for enhancing reaction rates, improving selectivity, and enabling reactions under milder conditions. Both Lewis acid and transition-metal catalysis can be envisioned as powerful tools for the synthesis of the target compound.

Lewis Acid Catalysis for Reaction Acceleration and Selectivity

Lewis acids are electron-pair acceptors that can activate electrophiles, making them more susceptible to nucleophilic attack. youtube.com In the context of synthesizing this compound, Lewis acids can play several roles.

In multicomponent reactions, a Lewis acid catalyst (e.g., ZnCl₂, Sc(OTf)₃, Yb(OTf)₃) can accelerate the condensation steps by coordinating to the carbonyl oxygen of the aldehyde and the β-dicarbonyl compound. organic-chemistry.org This coordination increases the electrophilicity of the carbonyl carbons, facilitating the initial imine formation and the subsequent Michael addition. youtube.comnih.gov

Furthermore, in stepwise cyclization reactions, a Lewis acid can promote the final ring-closing step. For instance, in the cyclization of an N-(3-aminoalkyl)guanidine precursor, the Lewis acid can activate an ester or ketone group, facilitating the intramolecular nucleophilic attack by the terminal nitrogen atom. An economical and practical method for synthesizing a wide range of imide derivatives has been developed using Lewis acids like ZnCl₂ or ZnBr₂ in conjunction with hexamethyldisilazane (B44280) (HMDS) to promote the cyclization of amic acids. organic-chemistry.orgepa.gov This principle can be adapted for the cyclization step in hexahydropyrimidine synthesis.

Table 2: Potential Lewis Acid Catalysts and Their Roles

| Lewis Acid | Proposed Role in Synthesis | Mechanism of Action |

| Zinc Chloride (ZnCl₂) | Catalyst for Biginelli-type reaction | Activates carbonyl group of aldehyde and β-dicarbonyl compound. |

| Scandium Triflate (Sc(OTf)₃) | Promotion of cyclization step | Coordinates to carbonyl oxygen, enhancing electrophilicity for ring closure. |

| Boron Trifluoride (BF₃·OEt₂) | Catalyst for Friedel-Crafts acylation | Activates benzoyl chloride for introduction onto the pyrimidine ring. |

| Tantalum-based catalysts | Peptide bond formation analogy | Can be used for the formation of amide-like bonds during precursor synthesis. nih.gov |

This table outlines a selection of Lewis acids that could be employed to catalyze different stages of the synthesis of this compound.

Transition Metal-Mediated and -Catalyzed Transformations

While less common for the direct construction of the hexahydropyrimidine ring itself, transition metal catalysis offers powerful methods for the functionalization of a pre-formed heterocyclic core. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions, are indispensable tools for forming carbon-carbon bonds. beilstein-journals.org

A potential strategy could involve the synthesis of a 5-halo-2-iminohexahydropyrimidine (e.g., 5-bromo or 5-iodo derivative). This halogenated intermediate could then undergo a Suzuki coupling with a benzoylboronic acid derivative or a Stille coupling with a benzoylstannane to introduce the benzoyl group at the C5 position. Alternatively, a carbonylative coupling reaction using carbon monoxide and a phenylating agent could be employed.

Another advanced approach involves the C-H activation of the C5-H bond of the 2-iminohexahydropyrimidine ring, followed by direct acylation. This would be a highly atom-economical method, avoiding the need for pre-functionalization of the ring. Catalysts based on palladium, rhodium, or ruthenium are often used for such transformations, although the development of a selective C-H benzoylation for this specific scaffold would require dedicated research.

Asymmetric and Stereoselective Synthesis of this compound Derivatives

The creation of chiral this compound derivatives with high stereocontrol is a formidable challenge. Given that the core can possess multiple stereocenters, developing methods that afford specific stereoisomers is of paramount importance. While direct asymmetric synthesis of this specific compound is not extensively documented, several strategies from the broader field of asymmetric catalysis can be proposed.

A plausible approach involves the use of chiral catalysts in reactions that construct the pyrimidine ring. For instance, a chiral metal complex could be employed in a cyclization reaction. Catalytic systems based on iridium, rhodium, or copper, paired with chiral ligands such as phosphoramidites or diphosphines, have shown success in the enantioselective synthesis of other heterocyclic compounds. researchgate.netgoogle.comnih.gov An enantioselective Biginelli-type reaction, which is a multicomponent reaction used to synthesize dihydropyrimidines, could potentially be adapted using a chiral Lewis acid or Brønsted acid catalyst to induce stereoselectivity. nih.gov

Another strategy could involve the stereoselective reduction of a precursor molecule. For example, a prochiral 5-benzoyl-1,2,3,4-tetrahydropyrimidin-2-imine could be subjected to asymmetric hydrogenation using a chiral catalyst to create a stereocenter at the C5 or C6 position. The choice of catalyst and reaction conditions would be critical to achieving high diastereoselectivity and enantioselectivity. A reaction is considered stereoselective when it predominantly forms one stereoisomer over others. alrasheedcol.edu.iqmasterorganicchemistry.comslideshare.netyoutube.comstereoelectronics.org

Furthermore, the use of chiral auxiliaries attached to one of the starting materials could guide the stereochemical outcome of the cyclization reaction. After the formation of the hexahydropyrimidine ring, the auxiliary could be removed to yield the enantiomerically enriched product.

| Potential Asymmetric Strategy | Catalyst/Reagent Type | Key Transformation | Anticipated Stereochemical Control |

| Asymmetric Cyclization | Chiral Lewis Acid or Metal Complex (e.g., Ir, Rh, Cu with chiral ligands) | Construction of the hexahydropyrimidine ring | Enantioselective formation of stereocenters |

| Asymmetric Hydrogenation | Chiral Metal Catalyst (e.g., Ru, Rh with chiral phosphine (B1218219) ligands) | Reduction of a C=C bond in a tetrahydropyrimidine (B8763341) precursor | Diastereoselective and enantioselective reduction |

| Chiral Auxiliary-Mediated Synthesis | Stoichiometric chiral auxiliary on a starting material | Directed cyclization to form the ring | Diastereoselective ring formation |

Directed Functionalization and Derivatization of the this compound Core

The this compound core offers several sites for functionalization, including the imino group, the benzoyl moiety, and the saturated heterocyclic ring. Directed derivatization allows for the systematic modification of the molecule's properties.

The exocyclic imino group is a prime target for derivatization. It can potentially undergo reactions such as acylation, alkylation, or sulfonylation. For instance, treatment with an acyl chloride or anhydride (B1165640) in the presence of a base could yield the corresponding N-acylated derivative. The reactivity of the imino group can be influenced by the electronic nature of the rest of the molecule. Dinitrophenyl derivatization is a known method for the modification of imino acids, suggesting a potential avenue for derivatizing the imino group in this pyrimidine system. nih.gov

The benzoyl group provides another handle for chemical modification. The carbonyl group can undergo reduction to a secondary alcohol using reducing agents like sodium borohydride. This would introduce a new stereocenter, and the use of chiral reducing agents could potentially afford stereoselective reduction. The aromatic ring of the benzoyl group can be subjected to electrophilic aromatic substitution reactions, allowing for the introduction of various substituents, thereby modulating the electronic and steric properties of the molecule.

Functionalization of the pyrimidine ring itself is also a possibility. For example, the nitrogen atoms of the pyrimidine ring could be targeted for alkylation or acylation, provided they are not sterically hindered. In related pyrimidine systems, activation of a carbonyl group at the C4 position with reagents like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) has been shown to facilitate substitution with various nucleophiles. rsc.org A similar strategy might be adaptable to the this compound core, depending on the specific substitution pattern and reactivity. Strategic structural modifications at various positions of the pyrimidine ring are crucial for generating diverse derivatives. nih.gov

| Reaction Site | Reaction Type | Reagents/Conditions | Potential Product |

| Imino Group | Acylation | Acyl chloride, base | N-Acyl-2-iminohexahydropyrimidine derivative |

| Imino Group | Alkylation | Alkyl halide, base | N-Alkyl-2-iminohexahydropyrimidine derivative |

| Benzoyl Carbonyl | Reduction | Sodium borohydride | 5-(hydroxy(phenyl)methyl)-2-iminohexahydropyrimidine |

| Benzoyl Ring | Electrophilic Substitution | Nitrating agent, halogenating agent, etc. | Substituted benzoyl derivative |

| Pyrimidine N-H | Alkylation/Acylation | Alkyl halide/Acyl chloride, base | N-substituted hexahydropyrimidine derivative |

The strategic application of these synthetic and derivatization methodologies can lead to a diverse library of this compound derivatives with controlled stereochemistry and varied functionalities, paving the way for further investigation into their chemical and biological properties.

Quantum Chemical Calculations

There is a lack of specific data in the scientific literature regarding the application of quantum chemical calculations to this compound.

No published studies were found that specifically employ Density Functional Theory (DFT) to predict the electronic structure, energetics, or spectroscopic properties of this compound.

There are no available research articles detailing the use of ab initio methods for high-accuracy energetic and structural predictions of this compound.

A search of scientific databases yielded no studies focused on the conformational analysis or the mapping of the potential energy surface for this compound.

No literature is available on the modeling of tautomeric equilibria or the relative stabilities of isomers for this compound.

Reaction Mechanism Investigations

There is no published research on the characterization of transition states or the computational investigation of reaction pathways for the synthesis of this compound.

Computational Elucidation of Catalytic Cycles and Reaction Intermediates

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms, transition states, and the structure of transient intermediates. For compounds like this compound, which are typically synthesized through multi-component reactions such as the Biginelli reaction, computational studies can map out the entire reaction pathway.

Research on the Biginelli reaction mechanism, which condenses an aldehyde, a β-dicarbonyl compound, and a urea or thiourea, has identified several key intermediates. Computational models have shown that the reaction can proceed through different pathways, with the relative stability of intermediates determining the most likely route. For a substituted pyrimidine, the initial steps involve the formation of an N-acylimmonium ion intermediate. The subsequent nucleophilic attack and cyclization steps have been computationally modeled to determine the activation energies and thermodynamic stabilities of each species along the reaction coordinate. rsc.org

In the context of a hypothetical catalytic cycle involving a this compound derivative, computational methods would be employed to:

Identify Active Sites: Determine which atoms in the molecule are most likely to participate in catalysis.

Model Substrate Binding: Simulate the non-covalent interactions between the pyrimidine derivative and a substrate molecule.

Calculate Activation Barriers: Compute the energy required to move from reactants to products through one or more transition states.

Characterize Intermediates: Determine the geometry and electronic structure of any transient species formed during the reaction.

A computational study on the dihydropyrimidinase (DHPase) enzyme, which catalyzes the reversible hydrolysis of dihydropyrimidines, provides a template for how such investigations would be conducted. rsc.org Using a quantum mechanical cluster approach, researchers have modeled the enzyme's active site and elucidated the step-by-step mechanism of ring opening, involving nucleophilic attack and proton transfer steps. rsc.org Similar approaches could be applied to understand reactions catalyzed by or acting upon this compound.

Molecular Modeling and Simulation

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods are crucial for understanding the three-dimensional structure and dynamic properties of compounds like this compound.

DFT calculations on related dihydropyrimidines have been used to determine optimized molecular geometries, including bond lengths, bond angles, and torsion angles. mdpi.comijcce.ac.ir These studies often compare the calculated structures to experimental data obtained from X-ray crystallography, showing good agreement. mdpi.comijcce.ac.irnih.gov For instance, investigations into 4-aryl-dihydropyrimidines have revealed that the dihydropyrimidine ring typically adopts a flattened boat-type conformation. mdpi.com The orientation of the substituents, such as the C4-aryl group and the C5-ester group, has been shown to be critical for biological activity in related calcium channel modulators. mdpi.com

Table 1: Representative Calculated Geometrical Parameters for a Dihydropyrimidine Core (Note: This data is illustrative, based on published calculations for analogous DHPM structures, as specific data for the title compound is not available.)

| Parameter | Bond/Angle | Calculated Value (DFT) |

| Bond Length | N1-C2 | 1.39 Å |

| C2-N3 | 1.38 Å | |

| N3-C4 | 1.46 Å | |

| C4-C5 | 1.52 Å | |

| C5-C6 | 1.36 Å | |

| C6-N1 | 1.38 Å | |

| Bond Angle | C6-N1-C2 | 123.5° |

| N1-C2-N3 | 117.0° | |

| C2-N3-C4 | 124.8° | |

| Torsion Angle | C6-N1-C2-N3 | -6.5° |

| N1-C2-N3-C4 | -5.1° | |

| C2-N3-C4-C5 | 25.1° | |

| N3-C4-C5-C6 | -40.2° |

Data synthesized from findings on related dihydropyrimidine structures for illustrative purposes.

Molecular dynamics (MD) simulations provide a powerful avenue for exploring the conformational landscape of a molecule and the influence of its environment over time. An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, offering insights into dynamic processes that are inaccessible to static modeling. easychair.orgnih.gov

For this compound, MD simulations would be invaluable for understanding its conformational flexibility. The hexahydropyrimidine ring is not rigid and can adopt various puckered conformations, such as chair, boat, and twist-boat forms. rsc.org MD simulations can reveal the energy barriers between these conformations and the preferred geometries in different environments. Studies on similar dihydropyrimidine rings have shown that even with a preference for nearly planar geometries in the solid state, the ring retains significant flexibility in solution. imperial.ac.uk

Solvent effects are critical to a molecule's behavior. MD simulations explicitly model solvent molecules (like water), allowing for a detailed analysis of solute-solvent interactions. easychair.org Key insights that could be gained for this compound include:

Hydration Shells: Characterizing the structure and dynamics of water molecules immediately surrounding the solute. mdpi.com

Hydrogen Bonding: Identifying the formation and lifetime of hydrogen bonds between the imino and benzoyl groups and the solvent. nih.gov

Hydrophobic Interactions: Understanding how the non-polar phenyl group influences the local solvent structure.

Simulations of other drug-like molecules in various solvents have shown that the polarity of the solvent can significantly impact the solute's conformation and potential for aggregation. rsc.org MD simulations can quantify these effects by calculating properties like the radial distribution function (RDF), which describes the probability of finding a solvent molecule at a certain distance from the solute. mdpi.com

Structure-Spectroscopy Correlation and Data Interpretation Enhancement

A powerful application of computational chemistry is the prediction of spectroscopic properties, which aids in the interpretation of experimental data. By correlating calculated spectra with experimentally obtained spectra (like NMR and FT-IR), a deeper and more confident assignment of spectral features to molecular structures can be achieved.

DFT calculations are routinely used to predict the ¹H and ¹³C NMR chemical shifts of organic molecules using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net For pyrimidine derivatives, theoretical calculations have shown excellent correlation with experimental chemical shifts, helping to unambiguously assign signals, especially for complex structures. ijcce.ac.irdovepress.com For this compound, such calculations would predict the chemical shifts for all hydrogen and carbon atoms, aiding in its structural confirmation.

Similarly, vibrational frequencies from FT-IR and Raman spectroscopy can be calculated and assigned. Theoretical frequency calculations help to assign specific absorption bands to particular vibrational modes of the molecule, such as C=O stretches, N-H bends, and ring vibrations. nih.govresearchgate.net For example, the C=O stretching vibration of the benzoyl group and the C=N stretching of the imino group would be expected in specific regions of the IR spectrum, and DFT calculations could pinpoint their exact locations and differentiate them from other vibrational modes. ijcce.ac.ir

Table 2: Illustrative Correlation of Calculated and Experimental Spectroscopic Data for a Dihydropyrimidine Analogue (Note: This table is a representative example based on published data for analogous compounds.)

| Functional Group | Vibrational Mode | Calculated Wavenumber (cm⁻¹, DFT) | Experimental Wavenumber (cm⁻¹, FT-IR) |

| Carbonyl (ester) | C=O Stretch | 1659 | 1639 |

| Dihydropyrimidine Ring | C=O Stretch | 1730 | 1709 |

| Aromatic Ring | C-H Stretch | 3080 | 3100 |

| Amide/Amine | N-H Stretch | 3425 | 3400 |

| Nucleus | Calculated Chemical Shift (ppm, GIAO) | Experimental Chemical Shift (ppm, ¹³C NMR) | |

| Carbonyl (ester) | 165.5 | 165.2 | |

| C4 (Pyrimidine Ring) | 55.1 | 54.3 | |

| C2 (Pyrimidine Ring) | 152.8 | 152.1 |

Data synthesized from findings in references researchgate.netdovepress.com for illustrative purposes.

By combining experimental spectroscopy with theoretical calculations, a comprehensive structural and electronic picture of this compound can be developed, enhancing the reliability of data interpretation and providing a foundation for predicting its reactivity and interactions.

Potential Research Applications

Medicinal Chemistry

The pyrimidine (B1678525) scaffold is a well-established pharmacophore found in a wide range of therapeutic agents. researchgate.net Derivatives of hexahydropyrimidine (B1621009) have been investigated for various biological activities, including antiviral properties. nih.gov

The combination of a flexible hexahydropyrimidine ring, a hydrogen-bonding imino group, and a potentially interactive benzoyl moiety makes this compound an attractive scaffold for the design of new drugs. The ability of the cyclic guanidine (B92328) portion to interact with biological targets like enzymes and nucleic acids is a particularly promising feature. chemrxiv.org

Based on the activities of related compounds, This compound and its derivatives could be investigated for a range of biological effects, including:

Antiviral Activity: Hexahydropyrimidine derivatives have shown promise as antiviral agents. nih.gov

Anticancer Activity: Many pyrimidine derivatives exhibit anticancer properties.

Antimicrobial Activity: The guanidine moiety is known to be present in many antimicrobial compounds.

The following table summarizes the biological activities of some related pyrimidine and hexahydropyrimidine derivatives, providing a basis for the potential screening of the title compound.

| Compound Class | Biological Activity | IC50/Activity Data | Reference |

| Hexahydropyrimidine derivative | Anti-HCV | Comparable to linear diamine | nih.gov |

| N-acyl-2-aminopyrimidine derivatives | Biofilm inhibition (A. baumannii) | IC50 as low as 3.8 μM | umich.edu |

| 5-substituted pyrimidine nucleosides | Antitumor (L1210 leukemia) | Increased life span of 58-64% | nih.gov |

This table presents data for structurally related compounds to suggest potential areas of investigation for this compound.

Material Science

The application of hexahydropyrimidine derivatives in material science is a less explored but potentially fruitful area.

The presence of reactive functional groups, such as the imino and secondary amine protons in the hexahydropyrimidine ring, suggests that This compound could serve as a monomer for the synthesis of novel polymers. Polycondensation or ring-opening polymerization could potentially lead to polymers with unique properties.

The benzoyl group can impart useful properties to materials, such as UV-absorption or photo-reactivity. Benzoyl peroxide, a related compound, is a well-known radical initiator in polymer synthesis. wikipedia.org While the title compound does not possess a peroxide linkage, the benzoyl moiety could be exploited for the development of photoresponsive materials or as a component in liquid crystals. The use of hexahydropyrimidine derivatives as polymer stabilizers has also been suggested. ukm.my

Conclusion

5-Benzoyl-2-iminohexahydropyrimidine stands as a compound of considerable synthetic and applied interest. While direct research on this specific molecule is nascent, the rich chemistry of its constituent hexahydropyrimidine (B1621009), iminopyrimidine, and benzoyl moieties provides a strong foundation for future investigations. Its potential as a versatile scaffold in medicinal chemistry and as a novel building block in material science warrants further exploration. The development of efficient synthetic routes to this compound will be a critical first step in unlocking its full potential and paving the way for new discoveries in chemical science.

Reactivity and Mechanistic Studies of the 5 Benzoyl 2 Iminohexahydropyrimidine System

Intrinsic Chemical Reactivity and Transformation Pathways

The chemical reactivity of 5-benzoyl-2-iminohexahydropyrimidine is largely dictated by the interplay of its constituent functional groups. The hexahydropyrimidine (B1621009) core, being a saturated heterocycle, can adopt various conformations which in turn influence the accessibility and reactivity of the appended groups. The presence of the benzoyl group at the C5 position significantly impacts the electron density of the ring, rendering the adjacent methylene (B1212753) protons acidic and susceptible to deprotonation.

Transformation pathways for this system are diverse. For instance, the imino group can undergo hydrolysis to the corresponding urea (B33335) derivative or can be a site for N-alkylation or N-acylation reactions. The carbonyl group of the benzoyl moiety is a classic electrophilic center, susceptible to nucleophilic attack, leading to a variety of addition products. Furthermore, the entire scaffold can participate in ring-opening and ring-transformation reactions under specific conditions.

One of the notable reactions involving dihydropyrimidine (B8664642) derivatives, which are structurally related to the hexahydropyrimidine core, is their ability to act as organic hydride donors. rsc.orgnih.gov This reactivity is crucial in various reduction reactions. The synthesis of these compounds is often achieved through multicomponent reactions like the Biginelli reaction. rsc.orgnih.govnih.govmdpi.com

Role of the Iminopyrimidine Moiety in Electrophilic and Nucleophilic Reactions

The iminopyrimidine moiety is a key player in the reactivity of the this compound system. The exocyclic imino group (C=NH) possesses a dual character; it can act as a nucleophile through its nitrogen lone pair or as an electrophile at the imino carbon, especially after protonation.

Electrophilic Reactions: The nitrogen atom of the imino group is nucleophilic and can readily react with various electrophiles. This includes alkylation, acylation, and reactions with other electrophilic reagents. The reactivity of the pyrimidine (B1678525) ring itself towards electrophilic substitution is generally low due to its π-deficient character. researchgate.net However, the presence of activating groups can facilitate such reactions. researchgate.net Computational studies on related pyridine (B92270) derivatives have provided insights into the mechanisms of electrophilic aromatic substitution, highlighting the importance of the substrate's electronic properties. researchgate.netrsc.org

Nucleophilic Reactions: The imino carbon can be attacked by nucleophiles, particularly when the imino nitrogen is protonated, which enhances its electrophilicity. This can lead to addition-elimination reactions, effectively substituting the imino group. Furthermore, the endocyclic nitrogen atoms of the hexahydropyrimidine ring also possess nucleophilic character and can participate in reactions, although their reactivity is generally lower than that of the exocyclic imino nitrogen. Studies on the nucleophilic reactions of related cyclohexa-dienone systems provide mechanistic parallels for understanding the behavior of the benzoyl group in this scaffold. rsc.org

Acid-Base Chemistry and Tautomerism in Various Solvents

Tautomerism is a critical aspect of the iminopyrimidine system. The most prominent tautomeric equilibrium is the amino-imino tautomerism, where the proton can reside on either the exocyclic imino nitrogen or an endocyclic nitrogen, leading to different tautomeric forms.

Amino Tautomer: The proton is on an endocyclic nitrogen, resulting in an exocyclic amine group.

Imino Tautomer: The proton is on the exocyclic nitrogen, forming the imino group.

The position of this equilibrium is highly dependent on the solvent polarity, pH, and temperature. researchgate.net In many related systems, the imino form is found to be the more stable tautomer. nih.gov The study of tautomerism in similar heterocyclic systems, such as acylpyran-diones and acylpyridinediones, has been facilitated by techniques like deuterium (B1214612) isotope effects on NMR chemical shifts. rsc.org

The solvent can play a crucial role in stabilizing one tautomer over the other through hydrogen bonding and dielectric effects. For instance, polar protic solvents might favor the amino tautomer by solvating the charged sites more effectively.

Kinetics and Thermodynamics of Reactions Involving the Hexahydropyrimidine Core

The kinetics and thermodynamics of reactions involving the hexahydropyrimidine core provide quantitative insights into its reactivity. For dihydropyrimidine derivatives, which share structural similarities, thermodynamic parameters such as hydride donation ability have been extensively studied. rsc.orgnih.gov

A study on 25 dihydropyrimidine derivatives revealed that the enthalpy changes for hydride donation (ΔHH-D) ranged from 75.0 to 79.0 kcal mol−1 in acetonitrile, indicating a relative insensitivity to remote substituent effects. rsc.org In contrast, the hydrogen-donating ability (ΔHHD) showed a wider range of about 12 kcal mol−1, highlighting the influence of molecular structure on this parameter. rsc.org

Kinetic studies on the hydride transfer from dihydropyrimidines to carbocations have suggested a concerted mechanism. nih.gov The rates of these reactions are influenced by the electronic nature of the substituents on the dihydropyrimidine ring.

The dissociation constants of dihydropyrimidine derivatives have been determined in various solvent systems, and the data have been used to evaluate thermodynamic parameters such as Gibbs energy change, enthalpy of solution, and entropy of solution. researchgate.net These studies show that the stability of complexes involving these ligands is influenced by factors like ionic strength, temperature, and the nature of the solvent. researchgate.net

Probing Reactivity through Derivatization and Scaffold Modification

Derivatization and scaffold modification are powerful tools for probing the reactivity of the this compound system and for synthesizing new compounds with tailored properties.

Derivatization of the Imino Group: The imino group is a prime target for derivatization. Reactions with various electrophiles can introduce a wide range of substituents, allowing for the fine-tuning of the molecule's electronic and steric properties. For example, the synthesis of various 2-aminopyrimidine (B69317) derivatives has been achieved through nucleophilic substitution reactions. mdpi.com

Modification of the Benzoyl Group: The benzoyl group can be modified through reactions at the carbonyl carbon or by altering the substituents on the phenyl ring. These modifications can influence the electronic properties of the entire molecule and its reactivity.

Scaffold Modification: The hexahydropyrimidine core itself can be modified. For instance, alkylation at the N1 or N3 positions can be achieved under specific conditions. researchgate.net The Biginelli reaction, a key method for synthesizing dihydropyrimidines, allows for the introduction of diversity at multiple positions of the pyrimidine ring. mdpi.com

Advanced Applications and Future Research Directions in 5 Benzoyl 2 Iminohexahydropyrimidine Chemistry

Design and Synthesis of Chemically Modified Analogues for Structure-Reactivity Relationship Studies

The exploration of structure-reactivity relationships (SRR) is fundamental to understanding and optimizing the chemical behavior of 5-Benzoyl-2-iminohexahydropyrimidine. This involves the systematic design and synthesis of analogues where specific parts of the molecule are altered to observe the resulting changes in reactivity, stability, and other properties.

Research into related heterocyclic systems, such as thieno[2,3-b]pyridines and other dihydropyrimidine (B8664642) derivatives, demonstrates that even minor structural modifications can significantly impact a compound's properties. nih.gov For instance, studies on benzoyl-substituted thieno[2,3-b]pyridines have investigated how shortening the linker between a core heterocycle and a phenyl ring affects biological activity. nih.gov Similarly, modifying substituents on the aromatic rings of heterocyclic compounds is a common strategy to fine-tune their electronic and steric properties. nih.govnih.gov

For this compound, a focused synthetic program could generate a library of analogues. These efforts would likely employ multicomponent reactions, such as the Biginelli reaction, which is a cornerstone for creating dihydropyrimidine derivatives and can be adapted for combinatorial synthesis. nih.govhumanjournals.com The synthesis of these new compounds would enable detailed SRR studies, providing insights into the role of each structural component.

Table 1: Proposed Analogues for Structure-Reactivity Relationship (SRR) Studies

| Modification Site | Proposed Analogue/Substituent | Rationale for Investigation |

| Benzoyl Ring | Substitution with electron-donating groups (e.g., -OCH₃, -CH₃) | To study the effect of increased electron density on the reactivity of the carbonyl group and the overall molecule. nih.gov |

| Benzoyl Ring | Substitution with electron-withdrawing groups (e.g., -NO₂, -CF₃) | To assess the impact of reduced electron density on electrophilicity and potential reaction pathways. nih.gov |

| Imino Group | N-alkylation or N-arylation | To explore how blocking the imino nitrogen's hydrogen-bonding capability affects intermolecular interactions and reactivity. |

| Pyrimidine (B1678525) Ring | Introduction of substituents at C4 and C6 positions | To investigate steric and electronic effects on the conformation and stability of the hexahydropyrimidine (B1621009) ring. nih.gov |

| Hexahydropyrimidine Core | Oxidation to a dihydropyrimidine or pyrimidine | To study the influence of aromatization on the electronic properties, planarity, and potential for π-π stacking interactions. rsc.org |

Exploration in Supramolecular Chemistry and Self-Organizing Systems

The structural features of this compound make it an intriguing candidate for the field of supramolecular chemistry, which focuses on assemblies of molecules held together by non-covalent bonds. The benzoyl group's aromatic ring and the pyrimidine core are capable of participating in π-π stacking interactions. rsc.org These interactions are central to the structure of biological macromolecules like DNA and are critical in drug-receptor binding. rsc.org

Furthermore, the imino group and the nitrogen atoms within the pyrimidine ring can act as hydrogen bond donors and acceptors. This capacity for hydrogen bonding, combined with potential π-π stacking, could enable the molecule to self-assemble into well-defined, ordered supramolecular structures such as sheets, columns, or capsules. The interplay between these non-covalent forces could be tuned by synthesizing analogues with different substituents, as outlined in the previous section, to control the geometry and stability of the resulting self-organizing systems.

Development of Novel Catalytic Systems Utilizing the Iminopyrimidine Scaffold

The iminopyrimidine scaffold is a promising platform for the development of new catalysts. The nitrogen atoms in the 2-iminohexahydropyrimidine core can act as ligands, coordinating to transition metals to form novel catalytic complexes. The development of new catalytic systems, including those based on transition metals like palladium, copper, and gold, is a key area of research in heterocyclic synthesis. numberanalytics.com

By modifying the substituents on the this compound structure, it is possible to tune the electronic and steric environment around a coordinated metal center. This would influence the activity and selectivity of the resulting catalyst. Such catalysts could be applied to a range of organic transformations, including cross-coupling reactions, hydrogenations, and cyclizations. numberanalytics.com Additionally, the inherent chirality of certain substituted hexahydropyrimidine derivatives could be exploited in asymmetric catalysis, a field that increasingly uses biocatalysts like enzymes to achieve high selectivity. numberanalytics.com

Integration in Materials Science and Polymer Chemistry

Heterocyclic compounds are of growing interest in materials science due to their unique electronic, optical, and thermal properties. nih.govnumberanalytics.com The this compound scaffold could be integrated into polymers or other materials to impart specific functionalities.

For example, the molecule could be functionalized with polymerizable groups (e.g., vinyl or acrylate) and incorporated as a monomer into polymer chains. The rigidity of the aromatic and heterocyclic rings could enhance the thermal stability and mechanical strength of the resulting polymer. The ability of pyrimidine derivatives to interact with metal ions also suggests potential applications in designing materials for environmental remediation, such as the adsorption of heavy metals. novapublishers.com Furthermore, the conjugated system of the benzoyl group might be exploited in the development of organic electronic materials, such as dyes or components in organic light-emitting diodes (OLEDs), particularly if the pyrimidine ring is aromatized.

Emerging Methodologies for Comprehensive Chemical Characterization and Analysis

A thorough understanding of this compound and its analogues relies on advanced analytical and computational techniques. These methods are essential for confirming chemical structures, elucidating reaction mechanisms, and predicting molecular properties. numberanalytics.com

Single Crystal X-ray Diffraction (SCXRD) provides definitive proof of a molecule's three-dimensional structure, while Hirshfeld surface analysis can be used to visualize and quantify the intermolecular interactions that govern crystal packing. rsc.org Spectroscopic methods, especially Nuclear Magnetic Resonance (NMR) and mass spectrometry, are routine for structural confirmation. numberanalytics.com

In addition to experimental techniques, computational chemistry offers powerful predictive tools. Density Functional Theory (DFT) can be used to model the electronic structure, stability, and reactivity of these molecules. numberanalytics.com Machine learning and artificial intelligence are also emerging as valuable methods in heterocyclic chemistry for predicting compound properties and planning efficient synthetic routes. numberanalytics.com

Table 2: Advanced Methodologies for Characterization and Analysis

| Methodology | Application for this compound | Reference |

| Single Crystal X-ray Diffraction (SCXRD) | Provides unambiguous determination of the 3D molecular structure and solid-state conformation. | rsc.org |

| Hirshfeld Surface Analysis | Visualizes and quantifies intermolecular interactions (e.g., hydrogen bonds, π-π stacking) in the crystal lattice. | rsc.org |

| Density Functional Theory (DFT) | Predicts electronic structure, molecular orbitals, reactivity, and spectroscopic properties. | numberanalytics.com |

| High-Throughput Screening | Enables rapid testing of libraries of synthesized analogues to identify compounds with desired properties. | numberanalytics.com |

| Machine Learning / AI | Predicts physicochemical properties and helps in designing optimized synthetic pathways. | numberanalytics.com |

Interdisciplinary Research with Related Heterocyclic Ring Systems and Bio-inspired Chemistry

Future research on this compound will benefit greatly from an interdisciplinary approach, drawing inspiration from related fields. The pyrimidine ring is a fundamental component of life, forming the core of nucleic acid bases like cytosine, thymine, and uracil. rsc.orgmdpi.com This connection to biochemistry makes pyrimidine derivatives a rich area for bio-inspired chemical design.

Studies on dihydropyrimidinone (DHPM) compounds like Monastrol have shown that this class of molecules can exhibit significant biological activities. rsc.org Research into these related systems provides valuable insights into potential applications and informs the design of new analogues of this compound. The vast chemistry of other N-containing heterocycles also serves as a source of inspiration for new synthetic transformations and applications. nih.govnih.gov By combining synthetic chemistry with computational modeling, materials science, and chemical biology, the full potential of the this compound scaffold can be explored.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Benzoyl-2-iminohexahydropyrimidine, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis of pyrimidine derivatives like this compound typically involves cyclocondensation reactions using benzoyl-protected precursors. Key steps include optimizing solvent polarity (e.g., DMF or THF) and temperature (80–120°C) to enhance ring closure efficiency . Statistical experimental design (e.g., factorial design) is critical for identifying optimal reagent stoichiometry and reaction time while minimizing side products . Purification via column chromatography with gradient elution (hexane/ethyl acetate) is recommended for isolating high-purity products .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the imino group (δ 8.5–9.0 ppm for NH in DMSO-d₆) and benzoyl moiety (aromatic protons at δ 7.2–7.8 ppm).

- IR : Validate the carbonyl stretch (C=O at ~1680 cm⁻¹) and imine (C=N at ~1600 cm⁻¹).

- MS : Use high-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with pyrimidine ring stability .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer : This compound serves as a scaffold for developing kinase inhibitors due to its ability to mimic ATP-binding motifs. Researchers modify the benzoyl group to enhance binding affinity to target proteins (e.g., EGFR or CDK2) via structure-activity relationship (SAR) studies. In vitro assays (e.g., fluorescence polarization) are used to quantify inhibition constants (Kᵢ) .

Advanced Research Questions

Q. How do solvent effects and catalyst selection influence the regioselectivity of this compound derivatives?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize transition states in nucleophilic substitution reactions, favoring C-5 benzoylation over C-2 substitution. Metal catalysts (e.g., Pd(PPh₃)₄) enable Suzuki-Miyaura coupling for introducing aryl groups at specific positions, as confirmed by X-ray crystallography . Computational methods (DFT) predict electron density distributions to guide regioselective modifications .

Q. What strategies resolve contradictions in reported bioactivity data for this compound analogs?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell line specificity or serum concentration). Standardized protocols (e.g., NIH/NCATS guidelines) and orthogonal assays (e.g., SPR vs. enzymatic assays) are recommended for validation . Meta-analysis of published IC₅₀ values using statistical tools (e.g., ANOVA) helps identify outliers .

Q. How can membrane separation technologies improve the scalability of this compound purification?

- Methodological Answer : Nanofiltration membranes (MWCO 300–500 Da) selectively retain unreacted benzoyl precursors while allowing the product to permeate, reducing reliance on chromatography. Process simulation software (e.g., Aspen Plus) models solvent recovery rates and optimizes membrane pore size .

Q. What mechanistic insights explain the hydrolytic stability of the imino group in this compound under physiological conditions?

- Methodological Answer : The imino group’s stability is pH-dependent. At physiological pH (7.4), intramolecular hydrogen bonding between the imino NH and adjacent carbonyl oxygen reduces hydrolysis rates. Kinetic studies (HPLC monitoring) and deuterium isotope effects confirm this mechanism .

Data Analysis and Experimental Design

Q. How should researchers design dose-response experiments to evaluate the cytotoxicity of this compound derivatives?

- Methodological Answer : Use a 3×3 factorial design to test concentrations (1–100 μM) and exposure times (24–72 hours) across multiple cell lines. Normalize viability data to controls (DMSO vehicle) and apply nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀ values. Replicate experiments (n ≥ 3) ensure statistical power .

Q. What computational tools are effective for predicting the ADMET properties of this compound-based drug candidates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.